N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide
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Overview
Description
N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide is a complex organic compound that features a cyano group, a methylcyclohexyl group, and an indole moiety. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the 1-cyano-3-methylcyclohexylamine, followed by the formation of the indole derivative, and finally, the coupling of these intermediates to form the target compound. Reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of such compounds would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigation as a potential therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action for N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole derivatives or cyano-substituted cyclohexyl compounds. Examples could be:
- N-(1-cyano-2-methylcyclohexyl)-2-[(1H-indol-3-yl)formamido]acetamide
- N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-3-yl)formamido]propionamide
Uniqueness
The uniqueness of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-5-4-8-19(10-13,12-20)23-17(24)11-21-18(25)16-9-14-6-2-3-7-15(14)22-16/h2-3,6-7,9,13,22H,4-5,8,10-11H2,1H3,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJGTVFADNZUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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